molecular formula C6H13Br B146007 2-Bromohexane CAS No. 3377-86-4

2-Bromohexane

Cat. No.: B146007
CAS No.: 3377-86-4
M. Wt: 165.07 g/mol
InChI Key: NEBYCXAKZCQWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromohexane is an organobromine compound with the chemical formula CH₃CH(Br)(CH₂)₃CH₃. It is a colorless liquid and is known for being a chiral molecule, meaning it has non-superimposable mirror images. This compound is commonly used in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromohexane is typically synthesized through the addition of hydrogen bromide to hex-1-ene. This reaction follows Markovnikov’s rule, which states that the hydrogen atom from hydrogen bromide will attach to the carbon with the greater number of hydrogen atoms, resulting in the formation of this compound . The reaction can be carried out under phase-transfer catalyst conditions to improve the contact between hydrogen bromide and hex-1-ene .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hex-1-ene is reacted with hydrogen bromide in the presence of a phase-transfer catalyst. The reaction mixture is then subjected to distillation to purify the this compound .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleoph

Properties

IUPAC Name

2-bromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYCXAKZCQWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871016
Record name Hexane, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-86-4
Record name 2-Bromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3377-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU9D9G6PF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromohexane
Reactant of Route 2
Reactant of Route 2
2-Bromohexane
Reactant of Route 3
Reactant of Route 3
2-Bromohexane
Reactant of Route 4
Reactant of Route 4
2-Bromohexane
Reactant of Route 5
2-Bromohexane
Reactant of Route 6
Reactant of Route 6
2-Bromohexane
Customer
Q & A

Q1: What is the thermal decomposition behavior of 2-bromohexane?

A1: this compound undergoes unimolecular, homogeneous elimination reactions in the gas phase at temperatures between 310-360°C. [] This decomposition follows first-order kinetics and is influenced by the electron-releasing effect of alkyl groups. The primary products are a mixture of olefins (alkenes) and hydrogen bromide (HBr). Notably, the olefin products further isomerize in the presence of HBr until an equilibrium mixture is established. []

Q2: Are there any spectroscopic characterizations of this compound available?

A2: Yes, infrared (IR) and Raman spectroscopic data are available for this compound. [] These studies utilized vibrational analysis to identify and assign specific vibrational modes to different conformers of the molecule. This information is valuable for understanding the structural flexibility and conformational preferences of this compound.

Q3: How does the structure of this compound relate to its selectivity in forming cocrystals?

A3: The linear structure of this compound influences its ability to form inclusion complexes with perethylated pillar[5]arene (EtP5) and 3,5-dinitrobenzonitrile (DNB). [] Studies show that the cocrystal formed exhibits stronger pore-inside interactions with 1-bromohexane (linear) compared to this compound (branched), leading to nearly 100% selectivity for the linear isomer. [] This selectivity highlights the impact of molecular shape and steric factors on cocrystal formation.

Q4: Has this compound been detected in environmental samples?

A4: Yes, this compound has been identified in wastewater samples from unconventional natural gas development (UNGD) using advanced gas chromatographic techniques. [] Its presence, along with other halogenated hydrocarbons, raises concerns about the environmental impact of UNGD and the potential formation of unintended byproducts during these operations. []

Q5: Can this compound be synthesized for specific applications?

A5: Yes, this compound serves as a starting material in the synthesis of ethyl 4-methyloctanoate, the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros L.). [] Grignard coupling reactions are commonly employed in these syntheses, highlighting the versatility of this compound as a building block in organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.